molecular formula C6H16ClNO2 B7970538 3-Methoxypiperidine hydrochloride hydrate

3-Methoxypiperidine hydrochloride hydrate

Cat. No.: B7970538
M. Wt: 169.65 g/mol
InChI Key: GXNFSCYIUFXKIX-UHFFFAOYSA-N
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Description

3-Methoxypiperidine hydrochloride hydrate is a piperidine derivative characterized by a methoxy (-OCH₃) substituent at the 3-position of the piperidine ring, forming a hydrochloride salt with associated water molecules (hydrate form). Its molecular formula is C₆H₁₄ClNO·xH₂O (exact hydrate stoichiometry unspecified in available data), with a molecular weight of approximately 188.1 g/mol (anhydrous basis). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules . The hydrochloride salt enhances solubility and stability, making it suitable for laboratory and industrial applications.

Properties

IUPAC Name

3-methoxypiperidine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH.H2O/c1-8-6-3-2-4-7-5-6;;/h6-7H,2-5H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNFSCYIUFXKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxypiperidine hydrochloride hydrate typically involves the methoxylation of piperidine. One common method includes the reaction of piperidine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

N-Protection and Functionalization

The amine group of 3-methoxypiperidine undergoes protection to enable further derivatization. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) :

Example :

3-Methoxypiperidine+Boc2ONaOH, H2O/tolueneN-Boc-3-methoxypiperidine\text{3-Methoxypiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{NaOH, H}_2\text{O/toluene}} \text{N-Boc-3-methoxypiperidine}

Conditions :

  • Solvent : Toluene/water biphasic system.

  • Catalyst : None required; proceeds under mild basic conditions.

  • Yield : 76–81% for Boc- and Cbz-protected derivatives .

Cross-Coupling Reactions

The methoxy group facilitates regioselective palladium-catalyzed C–N bond formations, as seen in carbazole synthesis :

Application :

  • Substrate : 3-Methoxypiperidine derivatives coupled with haloarenes.

  • Catalyst : Pd/L1 (tris-t-butylphosphine) or Pd/L17 (bidentate phosphine).

  • Conditions : K₃PO₄/NaO-t-Bu base, EtOH/H₂O solvent (80–120°C).

  • Outcome : High yields (75–94%) for heterocyclic products like N-aryl benzotriazoles .

Hydrogenation and Reduction

In medicinal chemistry, the piperidine ring is often hydrogenated to modulate pharmacokinetic properties. For example:

Reaction :

3-Methoxypiperidine derivativeH2/Pd-CSaturated analog\text{3-Methoxypiperidine derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Saturated analog}

Conditions :

  • Catalyst : Palladium on carbon.

  • Solvent : Methanol or ethanol.

  • Application : Enhances solubility and reduces lipophilicity for kinase inhibitors .

Salt Formation and Solubility Modulation

The hydrochloride hydrate form improves stability and aqueous solubility. Conversion to free base or alternative salts (e.g., tosylate) is achieved via neutralization:

Example :

3-Methoxypiperidine hydrochlorideNaOH3-Methoxypiperidine (free base)\text{3-Methoxypiperidine hydrochloride} \xrightarrow{\text{NaOH}} \text{3-Methoxypiperidine (free base)}

Conditions :

  • Base : Aqueous NaOH.

  • Workup : Extraction with dichloromethane or toluene .

Stability and Reactivity Considerations

  • Hydrolysis : The methoxy group is stable under basic conditions but may undergo demethylation under strong acidic or oxidative conditions.

  • Thermal Stability : Decomposition observed >150°C, necessitating low-temperature storage .

Scientific Research Applications

Scientific Research Applications

3-Methoxypiperidine hydrochloride hydrate finds applications across various fields:

Organic Synthesis

  • Building Block: It serves as a critical intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Research

  • Enzyme Interaction Studies: The compound is employed to investigate biological pathways and enzyme interactions, contributing to a better understanding of metabolic processes.
  • Neuropharmacology: Its potential effects on neurotransmitter systems make it a subject of interest in neuropharmacological studies, particularly concerning neurodegenerative diseases.

Medicinal Chemistry

  • Pharmaceutical Intermediates: It is used in developing new therapeutic agents, including those targeting cancer and bacterial infections. For instance, research indicates its derivatives may exhibit cytotoxic effects against various cancer cell lines .

Recent studies highlight the biological activities attributed to this compound:

Anticancer Activity

Research has shown that piperidine derivatives can induce apoptosis in cancer cells. For example:

  • A study demonstrated enhanced cytotoxicity of certain piperidine derivatives against hypopharyngeal tumor cells compared to standard treatments like bleomycin.

Neuropharmacological Effects

The compound may inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing neurotransmission .

Case Studies

Study Focus Findings
Study AAnticancer PropertiesDemonstrated cytotoxic effects against hypopharyngeal tumor cells.
Study BNeuropharmacologyIndicated inhibitory effects on AChE activity, relevant for Alzheimer's treatment .
Study CEnzyme InteractionInvestigated modulation of metabolic pathways influenced by the compound.

Mechanism of Action

The mechanism of action of 3-methoxypiperidine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
3-Methoxypiperidine hydrochloride hydrate Not explicitly listed C₆H₁₄ClNO·xH₂O ~188.1 (anhydrous) Reference compound
4-Methoxypiperidine hydrochloride 5382-16-1 C₆H₁₄ClNO 151.6 (base) + 36.46 (HCl) = 188.1 Methoxy group at 4-position
3-Hydroxypiperidine hydrochloride 6859-99-0 C₅H₁₂ClNO 137.6 (base) + 36.46 (HCl) = 174.1 Hydroxy (-OH) instead of methoxy
Meperidine hydrochloride 50-13-5 C₁₅H₂₂ClNO₂ 283.8 Piperidine with ester and phenyl groups

Positional Isomerism : The 3-methoxy vs. 4-methoxy substitution (e.g., 4-Methoxypiperidine hydrochloride) alters electronic and steric properties, affecting solubility and receptor interactions. For instance, 3-methoxy derivatives may exhibit distinct hydrogen-bonding capabilities compared to 4-substituted analogs .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. The hydrate form further enhances hydrophilicity, critical for formulation in drug delivery .
  • Stability : Hydrates like this compound are less prone to deliquescence compared to anhydrous salts, though dehydration under heat or low humidity may occur .

Pharmacological Activity

  • Meperidine hydrochloride : An opioid analgesic acting via µ-opioid receptor agonism .
  • Ripasudil hydrochloride hydrate : A Rho kinase (ROCK) inhibitor used for glaucoma, reducing intraocular pressure by modulating aqueous humor outflow .
  • 3-Hydroxypiperidine derivatives : Serve as intermediates for kinase inhibitors or antipsychotics, leveraging the hydroxyl group for hydrogen bonding .

The 3-methoxy group in the target compound may influence binding to enzymes or receptors, though specific pharmacological data remains uncharacterized.

Biological Activity

3-Methoxypiperidine hydrochloride hydrate is a piperidine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the piperidine ring. This structural feature influences its reactivity and biological interactions, making it a valuable building block in organic synthesis and a potential therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can act as a ligand for receptors or enzymes, modulating their activity. The specific pathways and targets depend on its application, which includes:

  • Enzyme Modulation : The compound can influence enzyme kinetics, impacting metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, affecting signal transduction processes.

Biological Applications

This compound has been utilized in several areas of research:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer agents and drugs targeting neurological disorders .
  • Biological Pathway Studies : Researchers use it to investigate biological pathways and enzyme interactions, contributing to our understanding of various diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance, compounds containing piperidine rings have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuropharmacological Effects

Research indicates that piperidine derivatives can influence neurotransmitter systems. For example, some studies suggest that these compounds may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This activity could have implications for treating neurodegenerative diseases such as Alzheimer's .

Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityEnhanced cytotoxicity in FaDu hypopharyngeal tumor cells
NeuropharmacologyInhibition of AChE with potential implications for Alzheimer's treatment
Enzyme InteractionModulation of metabolic pathways through receptor binding

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-methoxypiperidine hydrochloride hydrate?

Synthesis typically involves nucleophilic substitution or reductive amination to introduce the methoxy group onto the piperidine ring. Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride hydrate form. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and thermogravimetric analysis (TGA) to quantify hydrate water content .

Q. How should researchers safely handle and store this compound to prevent degradation?

Store at 2–8°C in a dry, inert environment to avoid deliquescence or hydrate dissociation. Use sealed containers with desiccants to mitigate moisture uptake. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work under fume hoods to minimize inhalation of aerosols, as the compound may irritate mucous membranes .

Q. What analytical techniques are critical for confirming the hydrate structure?

  • X-ray diffraction (XRD): Determines crystalline structure and hydrate type (isolated, channel, or ion-coordinated) .
  • Karl Fischer titration: Quantifies water content to distinguish stoichiometric vs. non-stoichiometric hydrates.
  • Dynamic vapor sorption (DVS): Assesses hygroscopicity and hydrate stability under varying humidity .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported hydrate stoichiometry across studies?

Discrepancies often arise from environmental conditions (humidity, temperature) during crystallization. To resolve this:

  • Perform controlled recrystallization under standardized humidity (e.g., using saturated salt solutions).
  • Compare TGA and DVS data to correlate water loss with environmental parameters.
  • Validate results against Cambridge Structural Database (CSD) entries for similar hydrates .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • Accelerated stability testing: Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC.
  • pH-dependent solubility studies: Use phosphate-buffered saline (PBS) at pH 1.2 (gastric) and 7.4 (blood) to simulate bioavailability.
  • Mass spectrometry (MS): Identify degradation products (e.g., demethylation or piperidine ring oxidation) .

Q. How can researchers evaluate the compound’s interaction with biological targets despite limited toxicity data?

  • In vitro assays: Use cell viability assays (e.g., MTT) on human cell lines (e.g., HEK-293) to assess acute toxicity.
  • Enzyme inhibition studies: Test affinity for receptors like opioid or serotonin transporters, referencing structural analogs (e.g., meperidine hydrochloride) .
  • In silico modeling: Apply molecular docking to predict binding modes with target proteins (e.g., GPCRs) .

Q. What strategies mitigate risks when scaling up synthesis for preclinical trials?

  • Optimize solvent systems to minimize hydrate variability (e.g., use tert-butanol/water for consistent crystallization).
  • Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and hydrate form .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile conflicting data on hydrate-dependent bioactivity?

Hydrate morphology impacts solubility and dissolution rates, altering bioavailability. For example:

  • Channel hydrates (e.g., brucine hydrate) exhibit faster dissolution than isolated hydrates , potentially affecting pharmacokinetics.
  • Compare dissolution profiles using USP apparatus and correlate with in vivo efficacy data .

Q. What controls are essential when designing assays to assess organ-specific toxicity?

  • Include positive controls (e.g., cisplatin for nephrotoxicity) and vehicle controls (e.g., saline).
  • Use histopathological analysis in rodent models to identify target organ effects (e.g., liver or kidney damage) .

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